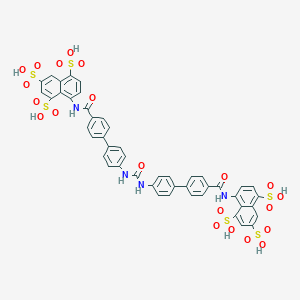
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt, commonly known as NTS, is a water-soluble compound that has been widely used in scientific research as a fluorescent probe and a pH indicator. It has also been used as a catalyst in organic synthesis and as a complexing agent in analytical chemistry. In
Wirkmechanismus
The mechanism of action of NTS is based on its ability to interact with molecules through electrostatic and hydrophobic interactions. NTS has a high affinity for certain molecules, such as amino acids and peptides, which allows it to bind to them and produce a fluorescent signal. The fluorescence intensity of NTS is dependent on the pH of the environment, which makes it an effective pH indicator.
Biochemische Und Physiologische Effekte
NTS has been shown to have minimal toxicity in vitro and in vivo. It has been used in various biological systems without causing any adverse effects. However, its long-term effects on human health are still unknown and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NTS is its high sensitivity and selectivity for certain molecules. It can detect and quantify the concentration of molecules at low concentrations, which makes it an effective tool for biological and environmental research. However, NTS has limitations in terms of its stability and solubility. It can degrade over time and has limited solubility in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
NTS has the potential to be used in a wide range of applications, including medical diagnosis, environmental monitoring, and drug discovery. Future research should focus on improving the stability and solubility of NTS, as well as exploring new applications for this compound. In addition, more research is needed to determine the long-term effects of NTS on human health.
Synthesemethoden
NTS can be synthesized by the condensation reaction of 1,3,5-naphthalenetrisulfonic acid with 4,4'-diaminobiphenyl-3,3'-dicarboxylic acid. The resulting compound is then treated with sodium hydroxide to form the hexasodium salt of NTS. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
NTS has been widely used as a fluorescent probe in biological and environmental research. It has been used to detect and quantify the concentration of various molecules, such as amino acids, peptides, and proteins. It has also been used to study the behavior of cells and tissues in vivo and in vitro. In addition, NTS has been used as a pH indicator in chemical and biological systems.
Eigenschaften
CAS-Nummer |
111129-59-0 |
|---|---|
Produktname |
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt |
Molekularformel |
C47H34N4O21S6 |
Molekulargewicht |
1183.2 g/mol |
IUPAC-Name |
8-[[4-[4-[[4-[4-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]phenyl]carbamoylamino]phenyl]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C47H34N4O21S6/c52-45(50-37-17-19-39(75(61,62)63)35-21-33(73(55,56)57)23-41(43(35)37)77(67,68)69)29-5-1-25(2-6-29)27-9-13-31(14-10-27)48-47(54)49-32-15-11-28(12-16-32)26-3-7-30(8-4-26)46(53)51-38-18-20-40(76(64,65)66)36-22-34(74(58,59)60)24-42(44(36)38)78(70,71)72/h1-24H,(H,50,52)(H,51,53)(H2,48,49,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |
InChI-Schlüssel |
IYMXKDIVRHAFTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
111129-59-0 |
Synonyme |
8,8'-(Carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



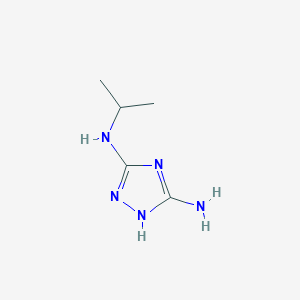
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)


![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
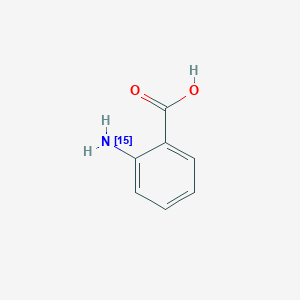
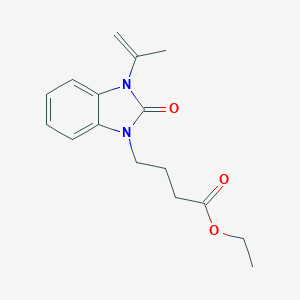
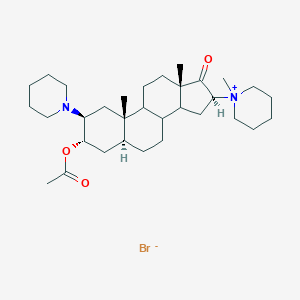
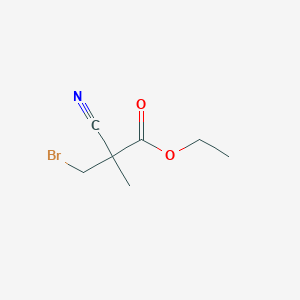
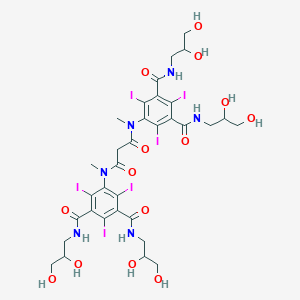
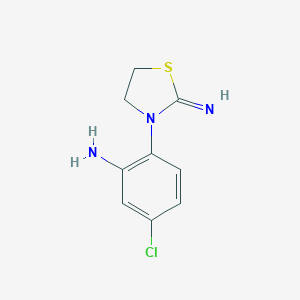
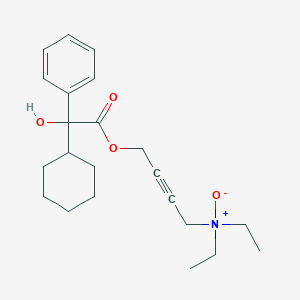
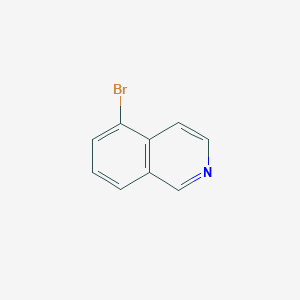
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)